Benzamide, N-(2-hydroxyethyl)-p-(isopropylsulfonyl)-
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Overview
Description
Benzamide, N-(2-hydroxyethyl)-p-(isopropylsulfonyl)- is an organic compound with a complex structure that includes a benzamide core, a hydroxyethyl group, and an isopropylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-hydroxyethyl)-p-(isopropylsulfonyl)- can be achieved through several methods. One common approach involves the reaction of N,N-dimethylacetamide with p-hydroxybenzoic acid in the presence of an acid catalyst. The reaction is carried out in a suitable solvent, followed by purification and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-hydroxyethyl)-p-(isopropylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzamide, N-(2-hydroxyethyl)-p-(isopropylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Benzamide, N-(2-hydroxyethyl)-p-(isopropylsulfonyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl and isopropylsulfonyl groups play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)benzamide
- N-(2,2,2-tribromo-1-hydroxyethyl)benzamide
- N-(1-Hydroxymethyl-propyl)-2-methyl-benzamide
Uniqueness
Benzamide, N-(2-hydroxyethyl)-p-(isopropylsulfonyl)- stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
20884-74-6 |
---|---|
Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)18(16,17)11-5-3-10(4-6-11)12(15)13-7-8-14/h3-6,9,14H,7-8H2,1-2H3,(H,13,15) |
InChI Key |
MLIXIPWSOFBVPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCO |
Origin of Product |
United States |
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